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molecular formula C9H10NNaO3S B8448167 Sodium 1,2,3,4-tetrahydroquinoline-7-sulfonate

Sodium 1,2,3,4-tetrahydroquinoline-7-sulfonate

Cat. No. B8448167
M. Wt: 235.24 g/mol
InChI Key: IKJLERUIACWWDH-UHFFFAOYSA-M
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Patent
US08309059B2

Procedure details

1,2,3,4-tetrahydroquinoline was added dropwise to 40 mL fuming sulfuric acid at 0° C. over 15 minutes. This mixture was then heated to 100° C. for 1 hour with stirring. After cooling to 0° C. saturated NaCl (aqueous) was added drop wise, precipitating the crude product as a white solid. The solid was washed, first with cold isopropanol, followed by diethyl ether, then dried under vacuum to give the desired product as a white solid. 1H-NMR (300 MHz, d6 DMSO): δ 7.43 (m, 2H), 7.21 (d, 1H), 3.38 (m, 2H), 2.81 (t, 2H) 1.96 (m, 2H) ppm; MS m/z calculated for C9H10NO3S (M−): 212.04. Found 212.0 (M−, ESI−).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[Na+:11].[Cl-].[S:13](=O)(=[O:16])([OH:15])[OH:14]>>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([S:13]([O-:16])(=[O:15])=[O:14])[CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[Na+:11] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop wise
CUSTOM
Type
CUSTOM
Details
precipitating the crude product as a white solid
WASH
Type
WASH
Details
The solid was washed, first with cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2=CC=C(C=C12)S(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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